N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Benzylation: The imidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The benzylated imidazole is reacted with 4-chlorobenzoyl chloride to form the 4-chlorobenzamido derivative. This reaction typically requires a base like triethylamine to neutralize the hydrochloric acid byproduct.
Final Coupling: The final step involves coupling the 4-chlorobenzamido derivative with another benzyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups, like amides, into amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential anti-inflammatory, antimicrobial, or anticancer properties. Researchers might study its effects on cellular pathways and its ability to inhibit specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1H-imidazole-4-carboxamide: Lacks the 4-chlorobenzamido group, which may affect its biological activity and chemical reactivity.
1-(4-chlorobenzamido)benzyl-1H-imidazole-4-carboxamide: Lacks the additional benzyl group, potentially altering its pharmacokinetic properties.
Uniqueness
N-benzyl-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-21-10-8-20(9-11-21)24(31)29-22-12-6-19(7-13-22)15-30-16-23(28-17-30)25(32)27-14-18-4-2-1-3-5-18/h1-13,16-17H,14-15H2,(H,27,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATOOQZQJLCBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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